![molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8](/img/no-structure.png)

Guanine-15N5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

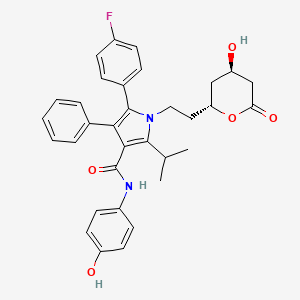

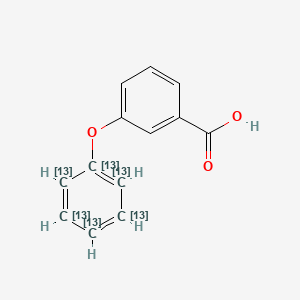

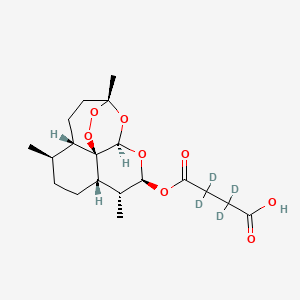

Guanine-15N5 is the 15N labeled Guanine . Guanine is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . It is one of the fundamental components of nucleic acids (DNA and RNA) .

Synthesis Analysis

Guanine-15N5 is synthesized and used in research applications such as Biomolecular NMR and Genetic Therapy . A study on the synthesis of guanine derivatives involves a sequential multistep synthesis from heterocyclic guanine precursors .Molecular Structure Analysis

Guanine-15N5 has a molecular weight of 156.09 . It is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .Chemical Reactions Analysis

Mechanisms for the deamination of guanine and its analogues have been investigated using B3LYP and G3MP2B3 . Cu (I) carbenes derived from α-diazocarbonyl compounds lead to selective alkylation of the O6 position in guanine .Aplicaciones Científicas De Investigación

Metal Ion Binding Studies

Research by Okamoto et al. (2003) demonstrated that 15N-labeled guanine in DNA interacts selectively with metal ions. This study provided insights into how guanine runs in DNA preferentially bind to certain metal ions, a finding significant for understanding DNA-metal ion interactions.

G-quadruplex Structural Analysis

A study by Vidláková et al. (2015) focused on G-quadruplexes in DNA oligonucleotides. They explored how the length of guanine stretches affects the structure and electrochemical behavior of these oligonucleotides, contributing to our understanding of G-quadruplexes in DNA.

Oxidation Studies

Ye et al. (2006) investigated the oxidation of guanine, highlighting the formation of specific oxidation products. This research is crucial for understanding oxidative DNA damage and its potential biological implications.

G-Protein Interaction Research

Research by Ridge et al. (2006) involved studies on G-proteins using 15N-labeled guanine nucleotide analogs. This work contributes to our understanding of guanine nucleotide exchange in biological signaling pathways.

Redox Potential Studies

The work of Pakiari et al. (2015) focused on altering the redox potential of guanine, which is pivotal for applications like DNA-based biosensors.

DNA Adduct Analysis

Chen et al. (2005) developed methods to analyze DNA adducts in urine using 15N5-labeled guanine derivatives. This research is essential for assessing exposure to carcinogens and understanding their health impacts.

DNA Structure Stability

The study by Abu-Ghazalah et al. (2010) on DNA frayed wires used guanine derivatives to understand the stability and structure of these unique DNA forms.

Photophysical Properties of Guanine Quadruplexes

Research by Changenet-Barret et al. (2015) and Spiegel et al. (2020) delved into the electronic excited states of guanine quadruplexes, important for understanding their biological role and potential applications.

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

168566-53-8 |

|---|---|

Nombre del producto |

Guanine-15N5 |

Fórmula molecular |

C5H5[15N]5O |

Peso molecular |

156.09 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

73-40-5 (unlabelled) |

Sinónimos |

2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5; 2-Amino-6-hydroxy-1H-purine-15N5; 2-Amino-6-hydroxypurine-15N5; 2-Aminohypoxanthine-15N5; 9H-Guanine-15N5; 2-Amino-hypoxanthine-15N5 |

Etiqueta |

Guanine Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)